molecular formula C9H21NO B1267404 3-Aminononan-2-ol CAS No. 75166-64-2

3-Aminononan-2-ol

Cat. No. B1267404
CAS RN: 75166-64-2
M. Wt: 159.27 g/mol
InChI Key: SKURPTBUALFOED-UHFFFAOYSA-N
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Description

3-Aminononan-2-ol is an intermediate in the synthesis of rac erythro-9-(2-Hydroxy-3-nonyl)adenine Hydrochloride Salt (H825550), which is a potent inhibitor of phosphodiesterase II (PDE II) (IC50=800nM). It does not inhibit other PDE isozymes (IC50>100uM). It inhibits the retrograde transport motor, dynein. Also, it inhibits adenosine deaminase (Ki=4nM) .


Synthesis Analysis

The synthesis of 3-Aminononan-2-ol is through the reaction of 9-decyn-1-ol and ethylene oxide in the presence of sodium hydroxide as a catalyst. This process results in a mixture of both the 2R,3R- and 2S,3S-diastereoisomers of 3-Aminononan-2-ol, which can be separated through chromatography techniques.


Molecular Structure Analysis

The molecular formula of 3-Aminononan-2-ol is C9H21NO. The molecular weight is 159.27 .

Scientific Research Applications

Toxin Production by Fungi

3-Aminononan-2-ol is related to 2-Amino-14,16-dimethyloctadecan-3-ol, a sphingosine analogue toxin produced by fungi like Fusarium avenaceum. This toxin, found in grain contaminants, shows cytotoxic properties in vitro, affecting human hepatocarcinoma cell lines and horse erythrocytes. This research helps in understanding the toxicological impact of certain fungi on food safety (Uhlig et al., 2008).

Inhibition of Carbon Steel Corrosion

Tertiary amines similar to 3-Aminononan-2-ol, such as 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their ability to inhibit carbon steel corrosion. These compounds can form a protective layer on the metal surface, showing potential as anodic inhibitors in corrosion prevention (Gao, Liang, & Wang, 2007).

Synthesis of Oligo(3‐hydroxyalkanoic acid) Derivatives

Research on the synthesis of oligomers of 3-hydroxyalkanoic acids with side chains similar to proteinogenic amino acids involves compounds related to 3-Aminononan-2-ol. These studies contribute to understanding the flexibility and amphiphilic properties of polyester chains, significant for biological and prebiotic chemistry (Albert, Seebach, Duchardt, & Schwalbe, 2002).

Beta-Adrenoceptor Blocking Agents

1-[(4-Hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, structurally related to 3-Aminononan-2-ol, have been synthesized and evaluated for their affinity to beta-1 and beta-2 adrenoceptors. These compounds show substantial cardioselectivity, important for the development of heart disease treatments (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Synthesis of Cyclic Polyamines

The enzymatic synthesis of cyclic polyamines from amino alcohols, including compounds like 3-amino-propan-1-ol, showcases the broad range of possible polyamine products. This research is vital for applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Antihypertensive Activity

Novel compounds like 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, related to 3-Aminononan-2-ol, have been synthesized and shown to exhibit antihypertensive activity, offering potential for treating hypertension (Cassidy et al., 1992).

Safety And Hazards

The safety and hazards of 3-Aminononan-2-ol are not explicitly mentioned in the search results .

properties

IUPAC Name

3-aminononan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKURPTBUALFOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965997
Record name 3-Aminononan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminononan-2-ol

CAS RN

75166-64-2, 51714-10-4
Record name 3-Amino-2-nonanol
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Record name 3-Aminononan-2-ol
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Record name NSC272454
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Record name 3-Aminononan-2-ol
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Record name 3-aminononan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Biagi, I Giorgi, O Livi, F Pacchini, P Rum, V Scartoni… - Il Farmaco, 2002 - Elsevier
… erythro-3-Aminononan-2-ol 2 was synthesised by the method … threo-3-Aminononan-2-ol was obtained by conversion of … Reaction of 1 with erythro or threo-3-aminononan-2-ol 2 gave …
Number of citations: 14 www.sciencedirect.com
S Ueda, H Terauchi, A Yano, M Matsumoto… - Bioorganic & medicinal …, 2004 - Elsevier
In the course of our search for selective iNOS inhibitors, we have previously reported that 2-imino-1,3-oxazolidine derivatives (1) and 2-aminothiazole derivatives (2) are selective iNOS …
Number of citations: 40 www.sciencedirect.com

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